3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one
Description
Properties
IUPAC Name |
1-ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-21-13-12-20-18(19(21)22)14-16-10-6-7-11-17(16)15-8-4-3-5-9-15/h3-11,18,20H,2,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDHCJHLHZMKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1=O)CC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution of Ethylpiperazine
The predominant approach involves reacting 1-ethylpiperazine with a suitable electrophilic biphenyl derivative, specifically 2-bromobenzyl bromide , under basic conditions to facilitate nucleophilic substitution (SN2 mechanism). This method is well-documented in chemical supplier data and research articles, notably by Vulcanchem, which details the process as follows:
-
- 1-Ethylpiperazine
- 2-Bromobenzyl bromide
- Potassium carbonate (K₂CO₃) as base
- Anhydrous solvent such as dichloromethane (DCM) or acetonitrile
-
- The reaction is typically conducted at room temperature or slightly elevated temperatures (~25–50°C).
- An inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.
- The molar ratio generally favors a slight excess of the electrophile to drive the substitution to completion.
-
- Dissolve 1-ethylpiperazine in the solvent.
- Add potassium carbonate to act as a base.
- Introduce 2-bromobenzyl bromide slowly with stirring.
- Maintain stirring for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).
- TLC with UV detection to track the disappearance of starting materials.
- Post-reaction, the mixture is filtered to remove inorganic salts, and the product is purified via column chromatography or recrystallization.
Cyclization to Form the Piperazinone Core
Following the initial substitution, the intermediate undergoes cyclization to form the piperazin-2-one ring:
-
- Heating with a dehydrating agent or under reflux in solvents like ethanol or acetic acid.
- Alternatively, oxidation or dehydrogenation steps may be employed, depending on the starting intermediate's oxidation state.
-
- Formation of the piperazin-2-one ring fused with the biphenyl substituent, yielding the target compound.
Data Table Summarizing Preparation Methods
| Step | Reagents | Solvent | Conditions | Monitoring | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 1-ethylpiperazine + 2-bromobenzyl bromide | DCM or acetonitrile | Room temp to 50°C, 12–24 hrs | TLC, NMR | Excess electrophile improves yield |
| Cyclization | Acidic or dehydrating agent | Ethanol or acetic acid | Reflux, 4–8 hrs | TLC, IR | Promotes ring closure |
| Purification | Recrystallization or chromatography | - | - | Melting point, NMR | Ensures purity |
Analytical Techniques for Confirmation
- NMR Spectroscopy: Confirm the chemical shifts corresponding to the biphenyl and piperazinone moieties.
- IR Spectroscopy: Presence of characteristic carbonyl stretch (~1650–1700 cm⁻¹).
- Mass Spectrometry: Molecular ion peak consistent with C₁₉H₂₂N₂O.
Chemical Reactions Analysis
Types of Reactions: 3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazinone Derivatives
(a) 3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one hydrochloride (CAS 1361111-84-3)
- Biphenyl Substitution: The biphenyl-3-ylmethyl group includes a 4'-methoxy substituent, introducing electron-donating effects that could enhance solubility or receptor affinity compared to the unsubstituted biphenyl-2-ylmethyl group in the target compound .
- Molecular Weight : 346.800 g/mol (vs. ~340–350 g/mol estimated for the target compound).
(b) 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS 183500-94-9)
- Key Differences :
- Aryl Group: A single 3-chlorophenyl group replaces the biphenyl-2-ylmethyl substituent, significantly reducing molecular complexity and hydrophobicity.
- Pharmacological Implications: The absence of the biphenyl moiety may limit interactions with extended binding sites, as seen in coumarin-based anticoagulants .
Biphenyl-Containing Bioactive Compounds
(a) Brodifacoum (CAS 56073-10-0)
- Structure : A coumarin derivative with a tetralin-linked biphenyl group.
- Relevance: The biphenyl moiety in brodifacoum contributes to high lipophilicity and potent vitamin K epoxide reductase inhibition. While structurally distinct from piperazinones, this highlights the biphenyl group’s role in enhancing bioactivity and persistence in biological systems .
(b) Organotellurium/Organomercury Biphenyl Derivatives (Compounds A–E)
- Structural Features : Compounds B–E feature tellurium or mercury atoms bonded to biphenyl-amine backbones.
- Theoretical Insights : Density functional theory (DFT) studies on these compounds demonstrate that electron-withdrawing substituents (e.g., halogens) stabilize the biphenyl framework, a principle applicable to optimizing the target compound’s electronic properties .
Comparative Data Table
Research Findings and Implications
The biphenyl-2-ylmethyl group’s orientation may influence π-π stacking interactions in biological systems, a feature critical in anticoagulants like brodifacoum .
Synthetic Considerations :
- Arylating agents (e.g., 4-iodo-1,1'-biphenyl) used in biphenyl-containing compounds () suggest feasible routes for introducing the biphenyl group via cross-coupling reactions .
Theoretical Modeling: DFT studies on organotellurium biphenyl derivatives () could guide computational optimization of the target compound’s conformation and electronic properties .
The biphenyl group may extend its half-life or binding affinity compared to simpler aryl analogs .
Biological Activity
Overview
3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one (CAS No. 1361111-63-8) is a compound belonging to the piperazine family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antiproliferative effects against various cancer cell lines and neuroprotective properties.
Chemical Structure and Properties
The structure of this compound features a biphenyl moiety attached to an ethylpiperazine ring. This unique configuration contributes to its distinctive chemical and biological properties.
The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific molecular targets, including receptors and enzymes. The exact mechanisms can vary depending on the biological context and the target involved.
Antiproliferative Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell growth in vitro, suggesting potential applications in cancer therapy .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been explored for its neuroprotective effects. It has been reported to protect motor neurons from cell death in models of neurodegenerative diseases. The compound's ability to modulate kinase activities related to neuroprotection is of particular interest .
In Vitro Studies
A series of in vitro assays have demonstrated the efficacy of this compound in inhibiting cell proliferation and promoting survival in neuronal cultures. For example, one study highlighted that certain analogs of this compound showed enhanced potency compared to standard treatments, indicating a promising avenue for further research .
In Vivo Studies
In vivo studies have also been conducted to assess the safety and efficacy of this compound. One notable study reported that it was well-tolerated in animal models over extended dosing regimens and effectively modulated central nervous system (CNS) phenotypes . However, challenges remain regarding its metabolic stability and dosing strategies, which require optimization for clinical application.
Comparative Analysis with Similar Compounds
This compound can be compared with other piperazine derivatives based on their biological activities:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 1-Benzylpiperazine | Stimulant effects | Known for psychostimulant properties |
| 1-(3-Chlorophenyl)piperazine | Antidepressant and anxiolytic | Studied for potential mood-enhancing effects |
| 1-(2-Pyridyl)piperazine | Antipsychotic | Investigated for schizophrenia treatment |
| This compound | Antiproliferative & neuroprotective | Exhibits unique dual activity profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
